molecular formula C27H41N7Na3O20P3S B7826753 D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt

D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt

Cat. No.: B7826753
M. Wt: 977.6 g/mol
InChI Key: WPQBDHRBYCRXIB-LZIACAGCSA-K
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Description

D,L-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) trisodium salt (CAS 103476-21-7) is a critical intermediate in the mevalonate pathway, which governs cholesterol biosynthesis, ketogenesis, and terpene production . Structurally, it consists of a 3-hydroxy-3-methylglutaryl group linked to coenzyme A (CoA) via a thioester bond. The trisodium salt form enhances solubility, making it suitable for enzymatic studies. HMG-CoA serves as the substrate for HMG-CoA reductase (HMGR), the rate-limiting enzyme in cholesterol synthesis, which converts HMG-CoA to mevalonic acid . This compound is also pivotal in lipid metabolism research, particularly in studying statins—drugs that competitively inhibit HMGR to lower cholesterol levels .

Properties

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N7O20P3S.3Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;;/q;3*+1/p-3/t14-,19-,20-,21+,25-,27?;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQBDHRBYCRXIB-LZIACAGCSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N7Na3O20P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

977.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Synthesis via HMG-CoA Synthase

HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a precursor to the trisodium salt . The reaction mechanism involves covalent bonding of acetyl-CoA to a cysteine residue (Cys111) in the enzyme’s active site, forming an enolate intermediate that attacks acetoacetyl-CoA’s carbonyl carbon3. Histidine residues (e.g., His233) stabilize tetrahedral intermediates through hydrogen bonding, ensuring stereochemical fidelity3.

Key Steps:

  • Substrate Binding: Acetyl-CoA binds to Cys111, forming a thioester bond.

  • Enolate Formation: Deprotonation generates a nucleophilic enolate.

  • Carbon-Carbon Bond Formation: The enolate attacks acetoacetyl-CoA, forming a six-carbon intermediate.

  • Hydrolysis: The thioester bond is hydrolyzed, releasing HMG-CoA3 .

Optimization Parameters:

  • pH: 7.0–7.5 for optimal enzyme activity.

  • Temperature: 25–37°C to balance reaction rate and enzyme stability.

  • Cofactors: Mg²⁺ enhances catalytic efficiency3.

Microbial Enzymatic Carboxylation

Pseudomonas citronellolis produces 3-methylcrotonyl-CoA carboxylase, which converts 3-methylcrotonyl-CoA to (S)-HMG-CoA in a single-step reaction . This method avoids racemization and allows radiolabeled product synthesis by incorporating isotopic carbon sources.

Procedure:

  • Enzyme Isolation:

    • Cells are lysed, and proteins are precipitated with ammonium sulfate (30–60% saturation).

    • The pellet is resolubilized in Tris-HCl buffer (pH 8.0) and purified via ion-exchange chromatography .

  • Reaction Setup:

    • 3-Methylcrotonyl-CoA (10 mM) is incubated with the enzyme, ATP (5 mM), and bicarbonate (20 mM) at 30°C for 2 hours.

    • Yield: >90% conversion efficiency .

Advantages:

  • Stereospecificity: Exclusively produces (S)-HMG-CoA.

  • Scalability: Suitable for industrial-scale synthesis due to minimal byproducts .

Chemical Synthesis and Derivatization

While enzymatic methods dominate, chemical synthesis offers an alternative route. However, limited data exists in the provided sources. Theoretical approaches involve:

  • Protected Intermediate Synthesis:

    • Phosphopantetheine and 3-hydroxy-3-methylglutaric acid are coupled using dicyclohexylcarbodiimide (DCC).

  • Deprotection and Salification:

    • Acidic hydrolysis removes protecting groups, followed by neutralization with sodium hydroxide to form the trisodium salt.

Challenges:

  • Complexity: Multiple protection/deprotection steps reduce overall yield.

  • Stereochemical Control: Racemization risks necessitate chiral catalysts .

Purification and Characterization

Purification is critical for pharmaceutical-grade HMG-CoA trisodium salt. Source details a protocol achieving 4,100-fold purification of HMG-CoA reductase, which indirectly informs HMG-CoA isolation:

Purification Steps:

  • Solubilization: Microsomal membranes are treated with deoxycholate to release membrane-bound enzymes.

  • Affinity Chromatography: Coenzyme A-Sepharose selectively binds HMG-CoA reductase, eluting with a NADPH gradient.

  • Gel Filtration: Sephadex G-200 removes low-molecular-weight contaminants .

Analytical Data:

ParameterValueSource
Molecular Weight955.626 g/mol
CAS Number103476-21-7
Purity (Post-Purification)>99% (HPLC)

Comparative Analysis of Methods

Table 1: Enzymatic vs. Microbial Synthesis

ParameterHMG-CoA Synthase MethodMicrobial Carboxylation Method
Substrate Acetyl-CoA, Acetoacetyl-CoA3-Methylcrotonyl-CoA
Enzyme Source Eukaryotic tissuesPseudomonas citronellolis
Yield 70–80%>90%
Stereochemistry Racemic (D,L)Enantiopure (S)
Scalability ModerateHigh

Table 2: Purification Metrics

StepSpecific Activity (nmol/min/mg)Purification Fold
Crude Extract2.21
Affinity Chromatography9,000–10,0004,100

Chemical Reactions Analysis

Types of Reactions: D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Cholesterol Regulation:
HMG-CoA reductase inhibitors, commonly known as statins, utilize HMG-CoA as a substrate to reduce cholesterol levels in the body. These inhibitors have been shown to lower plasma cholesterol and are widely used in treating hyperlipidemia and preventing cardiovascular diseases. Research indicates that statins can significantly reduce the incidence of strokes and infarct volume following cerebral ischemia by modulating cholesterol levels in neuronal membranes, thus protecting against excitotoxicity induced by NMDA receptors .

Case Study:
In a study examining the effects of various statins on cholesterol biosynthesis, it was found that atorvastatin effectively suppressed cholesterol production for up to 8 hours, demonstrating the importance of HMG-CoA in pharmacological interventions targeting lipid metabolism .

Neurobiology

Neuroprotective Effects:
HMG-CoA plays a crucial role in neurobiology, particularly concerning neuronal health and protection against excitotoxicity. Studies have shown that reducing cholesterol levels via HMG-CoA inhibition can protect neurons from damage caused by excessive stimulation of NMDA receptors. This protective mechanism is vital for developing treatments for neurodegenerative diseases .

Research Findings:
Experimental data suggest that inhibiting brain HMG-CoA reductase reduces neuronal cholesterol and protects against NMDAR-mediated excitotoxicity. This has led to hypotheses about potential therapeutic targets for conditions such as Alzheimer's disease .

Metabolic Research

Impact on Metabolism:
HMG-CoA is not only essential for cholesterol synthesis but also plays a role in ketogenesis and fatty acid metabolism. The inhibition of HMG-CoA lyase activity has been proposed as a therapeutic target to prevent ketoacidosis, particularly in metabolic disorders .

Experimental Evidence:
Research has demonstrated that polyphenols can inhibit HMG-CoA lyase activity, suggesting dietary components may influence metabolic pathways involving HMG-CoA . This highlights the compound's relevance beyond pharmacological applications into dietary and lifestyle interventions.

Biochemical Assays

Enzyme Activity Studies:
HMG-CoA trisodium salt is frequently used in biochemical assays to measure enzyme activity related to lipid metabolism. For instance, studies have employed HMG-CoA as a substrate to evaluate the inhibitory effects of various compounds on HMG-CoA reductase activity, providing insights into potential new drug candidates .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Medicinal ChemistryStatin development for lowering cholesterolStatins reduce stroke incidence; atorvastatin suppresses biosynthesis
NeurobiologyNeuroprotective effects against excitotoxicityInhibition protects neurons from NMDA-induced damage
Metabolic ResearchRole in ketogenesis and fatty acid metabolismPolyphenols inhibit HMG-CoA lyase; potential dietary interventions
Biochemical AssaysUsed to assess enzyme activity related to lipid metabolismEvaluating inhibitors' effects on HMG-CoA reductase activity

Mechanism of Action

The mechanism by which D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt exerts its effects involves its interaction with HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, statin drugs reduce cholesterol levels in the body.

Molecular Targets and Pathways: The primary molecular target is HMG-CoA reductase, and the pathway involved is the mevalonate pathway, which is essential for cholesterol and isoprenoid synthesis.

Comparison with Similar Compounds

Structural and Functional Differences
Compound Structure Key Functional Role Molecular Weight (g/mol) CAS Number
HMG-CoA trisodium salt 3-Hydroxy-3-methylglutaryl-CoA with trisodium counterions Substrate for HMGR; precursor for cholesterol, ketone bodies, and terpenes 977.62 103476-21-7
Acetoacetyl-CoA sodium salt Acetoacetyl group linked to CoA Precursor for HMG-CoA via HMG-CoA synthase (HMGCS); substrate for thiolase enzymes 887.60 (tetrahydrate) Not specified
Acetyl-CoA trisodium salt Acetyl group linked to CoA Central metabolite in TCA cycle, fatty acid synthesis, and protein acetylation 875.52 102029-73-2

Key Observations :

  • HMG-CoA is distinguished by its 3-hydroxy-3-methylglutaryl moiety, enabling specific interactions with HMGR. In contrast, Acetoacetyl-CoA lacks this modification and serves as a precursor in HMG-CoA synthesis .
  • Acetyl-CoA is structurally simpler and participates in broader metabolic pathways, including energy production and post-translational modifications .
Enzyme Specificity and Kinetic Parameters
  • HMG-CoA Reductase (HMGR) : Exhibits high specificity for HMG-CoA (Km ≈ 4–10 μM), with negligible activity toward Acetyl-CoA or Acetoacetyl-CoA . The D,L-racemic mixture is often used in assays to study HMGR inhibition by statins .
  • HMG-CoA Synthase (HMGCS) : Converts Acetoacetyl-CoA to HMG-CoA, highlighting the metabolic linkage between these two compounds .
  • Thiolase Enzymes : Catalyze the cleavage of Acetoacetyl-CoA to acetyl-CoA, a reaction critical in ketolysis and fatty acid oxidation .
Pharmacological Relevance
  • Statins (e.g., pravastatin, simvastatin) mimic HMG-CoA’s structure to competitively inhibit HMGR, reducing cholesterol synthesis by 20–60% . Their potency correlates with structural similarity to HMG-CoA (e.g., rosuvastatin > pravastatin) .
  • Acetyl-CoA analogs, such as citrate derivatives, are explored for modulating lipid metabolism but lack direct HMGR-targeting effects .
Physical and Solubility Properties
Compound Solubility (Water) Storage Conditions
HMG-CoA trisodium salt Soluble (exact data not provided) -20°C, dry
Acetyl-CoA trisodium salt 80 mg/mL (with sonication) 4°C, dry, sealed

Note: The trisodium form of HMG-CoA enhances solubility compared to free acid forms, facilitating its use in enzymatic assays .

Biological Activity

D,L-3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) trisodium salt is a key compound in the biosynthesis of cholesterol and other sterols. It plays a significant role in various biological processes, primarily through its activity as a substrate for HMG-CoA reductase, the enzyme responsible for catalyzing the rate-limiting step in cholesterol synthesis. This article delves into the biological activity of HMG-CoA trisodium salt, including its mechanism of action, effects on lipid metabolism, and implications in disease management.

HMG-CoA is converted to mevalonate by HMG-CoA reductase, which is the target of statin drugs that lower cholesterol levels. The inhibition of this enzyme leads to decreased cholesterol synthesis and increased uptake of LDL cholesterol from the bloodstream. This mechanism has been well-documented in various studies.

Key Findings:

  • Statin Interaction : Statins, which mimic HMG-CoA, competitively inhibit HMG-CoA reductase, leading to reduced cholesterol levels and subsequent effects on lipoprotein metabolism .
  • Ubiquitin-Proteasome Pathway : Recent studies have shown that certain compounds can induce degradation of HMG-CoA reductase via the ubiquitin-proteasome pathway, enhancing the potential for lowering cholesterol levels beyond traditional statin therapy .

Biological Activity and Effects

The biological activity of D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt extends beyond cholesterol synthesis inhibition. It has been implicated in various physiological processes:

  • Cholesterol Regulation : Inhibition of HMG-CoA reductase leads to decreased hepatic secretion of apolipoprotein B-containing lipoproteins, which are crucial for VLDL assembly .
  • Neuroprotective Effects : Studies indicate that HMG-CoA reductase inhibitors may protect neurons from excitotoxicity caused by NMDA receptor activation, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cancer Cell Migration : Research has shown that HMG-CoA plays a role in regulating cancer cell migration through geranylgeranylation processes, which are critical for RhoA activation and cell motility .

Table 1: Summary of Biological Effects

Biological EffectMechanism/OutcomeReferences
Cholesterol Synthesis InhibitionReduced LDL and VLDL levels
NeuroprotectionDecreased neuronal death from excitotoxicity
Cancer Cell MigrationEnhanced RhoA activation via geranylgeranylation

Case Study: Neuroprotective Role

In a controlled study involving cultured neurons exposed to NMDA, it was found that treatment with statins (which inhibit HMG-CoA reductase) significantly reduced neuronal death compared to untreated controls. This suggests a protective mechanism mediated by reduced cholesterol levels in neuronal membranes .

Case Study: Lipid Metabolism Regulation

In another investigation, researchers observed that administration of HMG-CoA reductase inhibitors led to a marked decrease in hepatic apolipoprotein B secretion in animal models. This was attributed to decreased cholesterol synthesis and altered lipid metabolism pathways .

Q & A

Q. What is the biochemical role of D,L-3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) trisodium salt in the mevalonate pathway?

HMG-CoA trisodium salt serves as a critical intermediate in the mevalonate pathway, where it is synthesized by HMG-CoA synthase (HMGCS) from acetyl-CoA and acetoacetyl-CoA. This compound is subsequently reduced by HMG-CoA reductase (HMGR) to form mevalonate, a rate-limiting step in cholesterol and isoprenoid biosynthesis. Researchers should monitor enzymatic activity using spectrophotometric assays (e.g., NADPH oxidation for HMGR activity) or isotopic labeling (e.g., 14^{14}C-acetate incorporation) to track pathway flux .

Q. How is HMG-CoA trisodium salt synthesized and purified for experimental use?

HMG-CoA trisodium salt is enzymatically synthesized using substrates like acetyl-CoA, acetoacetyl-CoA, and HMG-CoA synthase. Post-reaction purification typically involves ion-exchange chromatography (e.g., DEAE-Sephadex) to separate charged intermediates, followed by lyophilization. Purity is validated via HPLC with UV detection at 260 nm (for coenzyme A derivatives) or mass spectrometry .

Q. What analytical methods are recommended for quantifying HMG-CoA trisodium salt in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity for detecting low-abundance metabolites. For cost-effective alternatives, enzymatic assays coupled with NADH/NADPH fluorescence or colorimetric detection (e.g., Ellman’s reagent for thiol groups) are viable. Sample preparation should include acid precipitation (e.g., perchloric acid) to stabilize labile CoA esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported HMG-CoA stability under varying experimental conditions?

Stability discrepancies often arise from pH, temperature, or buffer composition. For example:

  • Acidic conditions : Hydrolyzes HMG-CoA into mevalonate derivatives.
  • Alkaline conditions : Accelerates degradation of the thioester bond.
  • Metal ions : Divalent cations (e.g., Mg2+^{2+}) may stabilize enzyme-substrate complexes but interfere with assays. To mitigate variability, standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and store aliquots at -80°C in anhydrous conditions. Include internal controls (e.g., deuterated HMG-CoA-d3) for LC-MS normalization .

Q. What experimental designs are optimal for studying HMG-CoA’s role in neuronal excitotoxicity or neuroprotection?

Cortical neuron cultures treated with NMDA (N-methyl-D-aspartate) can model excitotoxicity. Pre-treatment with HMG-CoA reductase inhibitors (statins) reduces neuronal death by depleting membrane cholesterol, as shown in murine studies. Key endpoints:

  • Lactate dehydrogenase (LDH) release to quantify cell death.
  • Filipin staining or cholesterol oxidase assays to measure membrane cholesterol.
  • β-cyclodextrin controls to isolate cholesterol-dependent effects .

Q. How do structural dynamics of HMG-CoA synthase influence substrate binding and catalysis?

X-ray crystallography of bacterial HMG-CoA synthase reveals large domain movements during catalysis. Mutagenesis studies (e.g., E95A substitution in Aquifex aeolicus enzyme) disrupt proton transfer, critical for condensation reactions. Use TCEP (tris(2-carboxyethyl)phosphine) to maintain enzyme redox state during purification. Activity assays with 13^{13}C-labeled acetyl-CoA and NMR can track tetrahedral intermediates .

Methodological Challenges and Solutions

Q. What are the limitations of using commercial HMG-CoA trisodium salt in kinetic studies?

Commercial batches may contain residual salts (e.g., lithium or ammonium) that inhibit HMGR. Dialyze samples against 10 mM Tris-EDTA (pH 7.4) or use centrifugal filters (10 kDa cutoff) to remove contaminants. Validate purity via SDS-PAGE or capillary electrophoresis .

Q. How can researchers differentiate HMG-CoA from isoenergetic analogs (e.g., acetoacetyl-CoA) in complex mixtures?

Differential isotope labeling (13^{13}C or 2^{2}H) coupled with tandem MS (MS/MS) enables precise discrimination. For enzyme-specific assays, exploit substrate selectivity: HMG-CoA synthase does not bind malonyl-CoA, while HMGR is inactive with succinyl-CoA .

Key Properties and Stability Data

Property Value Reference
Molecular Weight875.51 (free acid)
Storage Stability-20°C (dry), avoid repeated freeze-thaw
UV Absorbanceλmax\lambda_{\text{max}} = 260 nm
Enzymatic Activity (HMGR)KmK_m = 4 µM (pravastatin-sensitive)

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